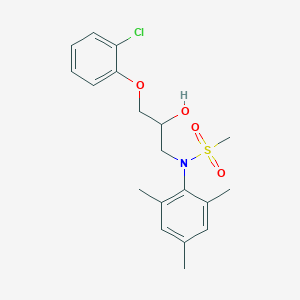

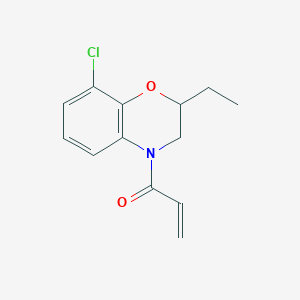

![molecular formula C22H32N2O B2503979 N-{3-[4-(二甲氨基)苯基]丙基}金刚烷-1-甲酰胺 CAS No. 952995-78-7](/img/structure/B2503979.png)

N-{3-[4-(二甲氨基)苯基]丙基}金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide and related compounds involves several steps, as described in the provided papers. For instance, the synthesis of N-Aryl(benzyl)adamantane-1-carboxamides, which are structurally similar to the compound , was achieved by reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine at 80°C for 8 hours, yielding products in 54–87% yields . Another related synthesis involved the conversion of 1-adamantanecarboxylic acid to N-(3-chlorophenyl)-1-adamantanecarboxamide with an overall yield of about 85.3% under optimized conditions . These methods provide a foundation for the synthesis of the target compound, suggesting that similar conditions could be employed for its preparation.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the presence of the adamantane moiety, which imparts unique physical and chemical properties to the compounds. The adamantane structure is a rigid, three-dimensional framework that can influence the solubility and thermal properties of the derivatives . The presence of functional groups such as the dimethylamino group and the carboxamide linkage in N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide would likely affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of adamantane derivatives is influenced by the substituents attached to the adamantane core. The papers provided do not directly discuss the reactivity of N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide, but they do provide insights into the reactivity of similar adamantane-based compounds. For example, the synthesis of polyamides from adamantane derivatives involves polycondensation reactions with dicarboxylic acids , indicating that the carboxamide group in the target compound could potentially engage in similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are notable for their high thermal stability and good solubility in various organic solvents. The polyamides derived from adamantane-related compounds exhibit high glass transition temperatures (228–307°C) and high thermal degradation temperatures (395–516°C in different atmospheres), indicating excellent thermal stability . These properties suggest that N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide would also possess high thermal stability. Additionally, the solubility of adamantane derivatives in solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF) implies that the target compound is likely to be soluble in similar solvents, which is important for its potential applications.

科学研究应用

高分子科学应用

- 新型聚酰胺和聚酰亚胺的合成和表征:金刚烷衍生物已被用于新型聚酰胺和聚酰亚胺的合成。这些材料表现出独特的性能,如高热稳定性、在极性溶剂中的良好溶解性和高拉伸强度。这使得它们适用于各种工业应用 (陈和施,1997)。

药物化学应用

- 荧光杂环氨金刚烷的合成:金刚烷衍生物已被合成成荧光杂环胺。这些化合物显示出作为多功能神经保护剂的潜力,表现出抑制 N-甲基-D-天冬氨酸受体/离子通道和钙通道的活性,以及抗氧化特性 (Joubert 等人,2011)。

材料科学应用

- 低介电常数材料的开发:金刚烷基聚酰亚胺已被证明具有低介电常数,使其适用于电子产品中的应用。这些材料结合了低吸湿性、良好的溶解性和高机械强度等特性,这些特性对于先进电子元件至关重要 (陈和施,1997)。

分子化学应用

- 氟金刚烷酸和胺的制备:已开发出功能化的金刚烷,例如氟金刚烷酸和胺。这些化合物在药物治疗中很重要,研究重点是它们的结构和物理化学性质,这对于药物设计至关重要 (Jasys 等人,2000)。

先进材料开发

- 金刚烷聚合物纤维的热稳定性:研究表明,金刚烷聚合物的纤维具有优异的热稳定性。这种特性对于开发能够承受高温同时保持机械完整性的材料具有重要意义 (Dyson 等人,1972)。

属性

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O/c1-24(2)20-7-5-16(6-8-20)4-3-9-23-21(25)22-13-17-10-18(14-22)12-19(11-17)15-22/h5-8,17-19H,3-4,9-15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWIOICEZHJOAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

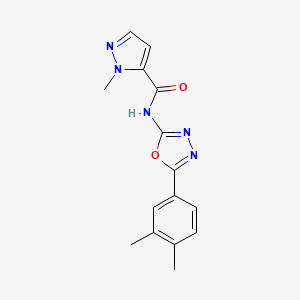

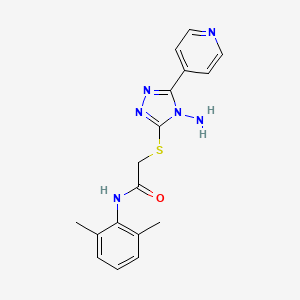

![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)

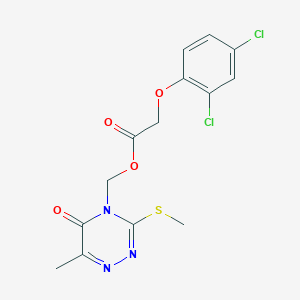

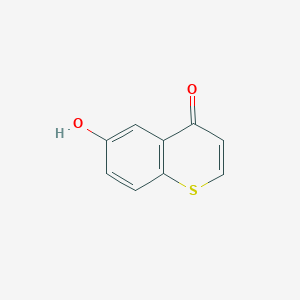

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)

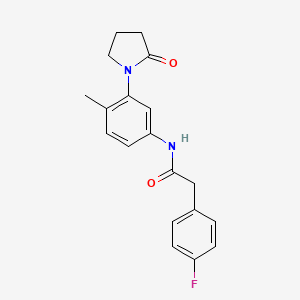

![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)

![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)

![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)